(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol, also known as Curcumenol, is a naturally occurring sesquiterpenoid compound. It is primarily found in the essential oils of certain plants, such as Curcuma species. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Curcumenol can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures, usually around 100-150°C, to achieve the desired product.
Industrial Production Methods
In an industrial setting, Curcumenol is often extracted from natural sources, such as the rhizomes of Curcuma species. The extraction process involves steam distillation or solvent extraction, followed by purification using techniques like column chromatography or recrystallization. The industrial production of Curcumenol aims to achieve high purity and yield to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Curcumenol undergoes several types of chemical reactions, including:
Oxidation: Curcumenol can be oxidized to form various oxidation products, such as curcumenone.
Reduction: Reduction of Curcumenol can yield dihydrocurcumenol.
Substitution: Curcumenol can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Substitution reactions often require reagents like acyl chlorides or alkyl halides in the presence of a base, such as pyridine or triethylamine.
Major Products
Oxidation: Curcumenone
Reduction: Dihydrocurcumenol
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Curcumenol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: Utilized in the formulation of cosmetics, fragrances, and food additives due to its pleasant aroma and biological activities.
Mechanism of Action
Curcumenol exerts its effects through various molecular targets and pathways. It is known to interact with enzymes, receptors, and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, Curcumenol can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. It also modulates the activity of antioxidant enzymes, enhancing the body’s defense against oxidative damage.
Comparison with Similar Compounds
Curcumenol is structurally similar to other sesquiterpenoids, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties, but differs in its chemical structure and specific biological activities.
Germacrone: Another sesquiterpenoid with similar anti-inflammatory effects but distinct structural features.
Furanodiene: Shares some biological activities with Curcumenol but has a different mechanism of action.
Curcumenol stands out due to its unique combination of biological activities and its potential for therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15-/m0/s1 |
InChI Key |
ISFMXVMWEWLJGJ-JURCDPSOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@@](O3)(C=C2C)O |
Canonical SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.